ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as methoxyphenyl, thienylmethylene, and carboxylate. The compound has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
The synthesis of ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform or ethyl acetate, and reagents like phosphorus oxychloride for cyclization . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often employing high-throughput screening techniques and automated synthesis platforms .
Chemical Reactions Analysis
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in inflammatory and apoptotic pathways, such as NF-kB and caspase-3 . Additionally, it may exert its effects through modulation of cellular stress responses and inhibition of oxidative stress .
Comparison with Similar Compounds
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Thiazolo[3,2-a]pyridines: These compounds share the thiazole-pyrimidine scaffold but differ in the specific functional groups attached, resulting in distinct pharmacological profiles.
The uniqueness of ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C22H20N2O4S2 |
---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20N2O4S2/c1-4-28-21(26)18-13(2)23-22-24(19(18)14-7-9-15(27-3)10-8-14)20(25)17(30-22)12-16-6-5-11-29-16/h5-12,19H,4H2,1-3H3/b17-12- |
InChI Key |
BLDNSYRSCINTMS-ATVHPVEESA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=CS4)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC=CS4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=CS4)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.